(1s)-1-(1,3-Thiazol-2-yl)propan-1-amine
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Overview
Description
(1s)-1-(1,3-Thiazol-2-yl)propan-1-amine is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s)-1-(1,3-Thiazol-2-yl)propan-1-amine typically involves the formation of the thiazole ring followed by the introduction of the propan-1-amine group. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of a β-keto ester with a thiourea under acidic conditions. The resulting thiazole can then be functionalized to introduce the propan-1-amine group through various organic reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and cost-effective reagents to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(1s)-1-(1,3-Thiazol-2-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1s)-1-(1,3-Thiazol-2-yl)propan-1-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can engage in π-π interactions and hydrogen bonding, which could be crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1s)-1-(1,3-Thiazol-2-yl)ethan-1-amine: Similar structure but with an ethyl group instead of a propyl group.
(1s)-1-(1,3-Thiazol-2-yl)butan-1-amine: Similar structure but with a butyl group instead of a propyl group.
(1s)-1-(1,3-Thiazol-2-yl)methan-1-amine: Similar structure but with a methyl group instead of a propyl group.
Uniqueness
The uniqueness of (1s)-1-(1,3-Thiazol-2-yl)propan-1-amine lies in its specific structural features, which can influence its reactivity and interactions with other molecules. The propan-1-amine group provides a balance between hydrophobic and hydrophilic properties, potentially enhancing its solubility and bioavailability compared to its shorter or longer chain analogs.
Properties
Molecular Formula |
C6H10N2S |
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Molecular Weight |
142.22 g/mol |
IUPAC Name |
(1S)-1-(1,3-thiazol-2-yl)propan-1-amine |
InChI |
InChI=1S/C6H10N2S/c1-2-5(7)6-8-3-4-9-6/h3-5H,2,7H2,1H3/t5-/m0/s1 |
InChI Key |
YKGZPHYTHVAUGN-YFKPBYRVSA-N |
Isomeric SMILES |
CC[C@@H](C1=NC=CS1)N |
Canonical SMILES |
CCC(C1=NC=CS1)N |
Origin of Product |
United States |
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